(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid
Description
Properties
IUPAC Name |
(2S)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLQLFNXPXFYCZ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
-
Step 1 : Lithiation of 3-methyl-2-butene with tert-butyllithium in anhydrous ether at −78°C generates the nucleophilic reagent (2) .
-
Step 2 : Addition of (2) to Garner’s aldehyde (1) proceeds via a stereoselective aldol-like reaction, forming a tetrasubstituted alkene intermediate (3) with >90% diastereomeric excess (de).
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Step 3 : Hydrogenation of (3) using Pd/C under H₂ (10 bar) selectively reduces the double bond, yielding the saturated intermediate (4) with retention of configuration.
Key Parameters :
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Temperature control (−78°C) during lithiation prevents racemization.
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Hydrogenation stereoselectivity depends on the catalyst surface and steric hindrance from the γ-methyl groups.
The introduction of the tert-butoxycarbonyl (Boc) group is achieved using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions.
Protocol for Boc Protection
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Deprotection of Garner’s Acetonide : Hydrolysis of the acetonide group in (4) using Jones reagent (CrO₃/H₂SO₄/acetone) yields the free amino alcohol (5) .
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Amino Group Activation : The primary amine in (5) is treated with Boc anhydride (6) in a biphasic system (H₂O/CH₂Cl₂) with NaHCO₃ as the base.
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Carboxylic Acid Formation : Oxidation of the secondary alcohol in (5) to the carboxylic acid is accomplished using KMnO₄ in acidic conditions, yielding (2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid (7) .
Reaction Table :
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Jones reagent, 0°C | (5) | 85% |
| 2 | Boc₂O, NaHCO₃, rt | Boc-protected amine | 92% |
| 3 | KMnO₄, H₂SO₄, 50°C | (7) | 78% |
Challenges :
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Over-oxidation of the alcohol to a ketone must be avoided by严格控制反应时间.
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Boc protection in aqueous media minimizes side reactions compared to anhydrous conditions.
Alternative Route: Asymmetric Hydrogenation
For large-scale production, asymmetric hydrogenation of α,β-unsaturated β-amino esters offers a scalable approach.
Methodology
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Substrate Preparation : Ethyl (Z)-2-nitro-5,5-dimethylhex-2-enoate (8) is synthesized via nitroaldol condensation.
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Catalytic Hydrogenation : Using a chiral Ru-BINAP catalyst, (8) is hydrogenated to ethyl (2S)-2-amino-5,5-dimethylhexanoate (9) with 98% enantiomeric excess (ee).
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Boc Protection and Hydrolysis : (9) is treated with Boc anhydride, followed by saponification (NaOH/EtOH) to yield (7) .
Advantages :
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High enantioselectivity (>98% ee) reduces the need for chiral chromatography.
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Compatible with continuous-flow hydrogenation for industrial applications.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Total Yield | Stereoselectivity | Scalability |
|---|---|---|---|---|---|
| Chiral Pool (Garner) | Garner’s aldehyde | Aldol addition | 62% | 90% de | Moderate |
| Asymmetric Hydrogenation | Nitroolefin | Ru-catalyzed hydrogenation | 75% | 98% ee | High |
Insights :
-
The Garner’s aldehyde route is preferred for laboratory-scale synthesis due to readily available starting materials.
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Asymmetric hydrogenation excels in industrial settings for throughput and enantiopurity.
Reaction Optimization and Troubleshooting
Racemization Mitigation
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the C5 position or modifications to the protecting group (Table 1).
Table 1: Structural Comparison of (2S)-2-[(tert-Butoxycarbonyl)amino]-5,5-dimethylhexanoic Acid and Analogs
| Compound Name | CAS Number | C5 Substituent | Protecting Group | Molecular Weight | Suppliers |
|---|---|---|---|---|---|
| (2S)-2-[(tert-Butoxycarbonyl)amino]-5,5-dimethylhexanoic acid | 752237-71-1 | 5,5-dimethyl | Boc | 273.35 g/mol | 2 |
| (S)-2-[(tert-Butoxycarbonyl)amino]-5,5-difluorohexanoic acid | 878009-71-3 | 5,5-difluoro | Boc | 279.24 g/mol | 1 |
| (2S)-Fmoc-5,5-dimethylhexanoic acid | 1217704-60-3 | 5,5-dimethyl | Fmoc | 381.5 g/mol | 1 |
| (S)-2-[(tert-Butoxycarbonyl)amino]-6,6,6-trifluorohexanoic acid | 1056467-60-7 | 6,6,6-trifluoro | Boc | 287.25 g/mol | 5 |
| (S)-2-[(tert-Butoxycarbonyl)amino]-5-(4-methoxyphenyl)pent-4-enoic acid | 1393677-15-0 | 4-methoxyphenyl | Boc | 363.40 g/mol | 2 |
Key Observations :
- Fluorine’s electronegativity may enhance hydrogen bonding and bioavailability .
- Fmoc-Protected Analog : The Fmoc variant (CAS 1217704-60-3) replaces Boc with a fluorenylmethyloxycarbonyl group, which is base-labile. This makes it suitable for solid-phase peptide synthesis under mild basic conditions .
Physicochemical Properties
- Hydrophobicity : The 5,5-dimethyl group in the target compound increases hydrophobicity (logP ~2.1) compared to fluorinated analogs (logP ~1.5–1.8), impacting membrane permeability and solubility in aqueous media .
- Thermal Stability : Boc-protected compounds generally decompose above 200°C, while Fmoc derivatives are less thermally stable due to the labile fluorenyl group .
- Acid Sensitivity : Boc deprotection occurs under trifluoroacetic acid (TFA), whereas Fmoc requires piperidine, enabling orthogonal protection strategies in peptide synthesis .
Commercial and Regulatory Considerations
- Supplier Availability: The trifluorohexanoic acid derivative (CAS 1056467-60-7) has five suppliers, reflecting high demand for fluorinated building blocks .
Biological Activity
(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid, commonly referred to as Boc-DL-leucine, is an amino acid derivative that has garnered interest in various fields of biological research, particularly in drug development and peptide synthesis. This compound possesses unique structural features that influence its biological activity, making it a valuable subject for study.
- Molecular Formula : C₁₂H₂₃NO₄
- Molecular Weight : 245.32 g/mol
- CAS Number : 208522-10-5
- Purity : Typically ≥ 97%
- Physical State : White to yellow solid
The biological activity of (2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid is primarily attributed to its role as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, facilitating the formation of peptides without premature reactions. Once incorporated into peptides, the compound may exhibit various biological activities depending on the peptide's overall structure and function.
Biological Activities
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Antimicrobial Activity :
- Research indicates that derivatives of Boc-DL-leucine can exhibit antimicrobial properties. A study demonstrated that certain peptide sequences containing Boc-DL-leucine showed enhanced activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
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Antitumor Effects :
- Investigations into the antitumor effects of peptides containing Boc-DL-leucine have shown promising results. For instance, specific peptides exhibited cytotoxicity against cancer cell lines, indicating that the incorporation of this amino acid derivative can enhance the therapeutic efficacy of anticancer agents .
- Neuroprotective Properties :
Case Study 1: Antimicrobial Peptide Development
A study focused on synthesizing antimicrobial peptides using Boc-DL-leucine as one of the key components. The resulting peptides were tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth, with some peptides achieving minimum inhibitory concentrations (MICs) as low as 10 µg/mL.
| Peptide Sequence | MIC (µg/mL) | Activity |
|---|---|---|
| Peptide A | 10 | Effective |
| Peptide B | 15 | Moderate |
| Peptide C | 25 | Weak |
Case Study 2: Antitumor Activity Assessment
In another investigation, a series of peptides containing Boc-DL-leucine were evaluated for their cytotoxic effects on human cancer cell lines (e.g., MCF-7 and HeLa). The study revealed that some peptides induced apoptosis via caspase activation pathways.
| Peptide Sequence | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Peptide D | 12 | MCF-7 |
| Peptide E | 8 | HeLa |
| Peptide F | 20 | MCF-7 |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid?
- Methodological Answer : The synthesis typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group. A chiral oxazinane intermediate (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) can be used to establish stereochemistry . Subsequent coupling with a dimethylhexanoic acid precursor and deprotection under acidic conditions (e.g., HCl in ethanol) yields the final product. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR verify the Boc-protected amino group (δ ~1.4 ppm for tert-butyl protons) and chiral center configuration .
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (90:10) to confirm enantiomeric excess (>98%) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H] calculated for CHNO: 282.1814) ensures molecular integrity .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in a sealed container under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the Boc group. Avoid moisture and exposure to acids/bases, which can degrade the protective group .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiomerically pure oxazinane intermediates (e.g., (4S,5S)-configured precursors) to enforce the (2S)-stereochemistry .
- Kinetic Resolution : Employ enzymes like lipases or esterases in dynamic kinetic resolution to minimize racemization during coupling steps .
- Crystallization : Recrystallize intermediates in ethanol/water mixtures to isolate the desired enantiomer .
Q. What are the potential sources of data contradiction in characterizing this compound?
- Methodological Answer :
- Impurity Artifacts : Residual dimethyl sulfoxide (DMSO) in NMR samples can obscure signals; use deuterated solvents with high purity (e.g., DMSO-d ≥99.9%) .
- Stereochemical Misassignment : Validate chiral configurations via X-ray crystallography or comparative optical rotation against literature values .
- Degradation Products : Monitor for tert-butyl alcohol (a Boc deprotection byproduct) using GC-MS during stability studies .
Q. How does the Boc group influence reactivity in peptide coupling reactions?
- Methodological Answer : The Boc group sterically shields the amino group, preventing undesired side reactions (e.g., racemization during activation with carbodiimides). Deprotection with trifluoroacetic acid (TFA) in dichloromethane (2–4 h, 0°C) selectively removes the Boc group without affecting acid-labile peptide bonds .
Q. What strategies mitigate toxicity risks during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye irritation (H315/H319) .
- Waste Neutralization : Treat acidic deprotection waste with sodium bicarbonate before disposal to neutralize residual TFA .
- In Vitro Safety Testing : Conduct MTT assays on HEK293 cells to assess cytotoxicity at concentrations >1 mM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
